3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one
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Overview
Description
3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one is a heterocyclic compound that belongs to the quinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of quinoxalin-2(1H)-one with propyl bromide in the presence of a base to form the propoxy derivative . Another approach involves the use of di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT) to achieve selective alkylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted quinoxalines .
Scientific Research Applications
3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one: A precursor in the synthesis of 3-Propoxy-1H-azepino[3,4-B]quinoxalin-1-one.
Azepino[3,4-b]indoles:
Uniqueness
This compound is unique due to its specific propoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
112899-23-7 |
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Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
3-propoxyazepino[4,3-b]quinoxalin-1-one |
InChI |
InChI=1S/C15H13N3O2/c1-2-9-20-13-8-7-12-14(15(19)18-13)17-11-6-4-3-5-10(11)16-12/h3-8H,2,9H2,1H3 |
InChI Key |
GDFRNUXSMRLBBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=NC(=O)C2=NC3=CC=CC=C3N=C2C=C1 |
Origin of Product |
United States |
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